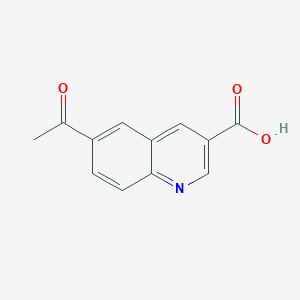

6-Acetylquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-acetylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-7(14)8-2-3-11-9(4-8)5-10(6-13-11)12(15)16/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFFPBZAJQPAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CN=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 6 Acetylquinoline 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group in 6-acetylquinoline-3-carboxylic acid is a primary site for modification, allowing for the synthesis of esters, amides, and related derivatives, or its complete removal through decarboxylation.

Esterification Reactions for Carboxylate Derivatives

The conversion of carboxylic acids to esters, known as esterification, is a fundamental reaction in organic synthesis. For this compound, this transformation is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. nih.gov

A general procedure for the esterification of quinoline-3-carboxylic acids involves dissolving the acid in the desired alcohol and adding a catalytic amount of a strong acid. The mixture is then heated to reflux for a period of time to achieve a high conversion to the corresponding ester. For instance, the synthesis of ethyl 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylate derivatives has been achieved through the Williamson ether synthesis followed by hydrolysis of the ester, but the initial esterification follows these general principles. researchgate.net The reaction conditions for the esterification of various carboxylic acids, which are applicable to this compound, are summarized in the table below.

| Catalyst/Reagent | Alcohol | Conditions | Reference |

| Strong Acid (e.g., H₂SO₄, HCl) | Various primary and secondary alcohols | Reflux | nih.gov |

| Acetyl chloride | Methanol (B129727), Isopropyl alcohol, n-propyl alcohol | 50°C | organic-chemistry.org |

| 2-Methyl-6-nitrobenzoic anhydride/Et₃N/DMAP (cat.) | Various alcohols | Room Temperature | fishersci.it |

| EDCI/NaHCO₃ | Primary alcohols | 5% H₂O-CH₃CN | khanacademy.org |

Amidation Reactions and the Formation of Related Amide Analogs

Amidation, the formation of an amide from a carboxylic acid and an amine, is another crucial derivatization strategy for this compound. Direct reaction between a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Therefore, the carboxylic acid is typically activated first. Common methods involve the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to form a highly reactive O-acylisourea intermediate. cdnsciencepub.com This intermediate is then readily attacked by the amine to form the amide bond.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts with an amine to give the amide. cdnsciencepub.com A variety of amidation protocols have been developed, including the use of catalysts like TiCl₄ or ruthenium complexes to facilitate the direct condensation of carboxylic acids and amines. khanacademy.orgresearchgate.net For example, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives were synthesized, demonstrating the application of amidation in creating complex quinoline-based structures. nih.gov

| Coupling Reagent/Catalyst | Amine | Conditions | Reference |

| DCC/EDC with HOBt/HOAt | Primary and secondary amines | DMF, 0°C to RT | cdnsciencepub.com |

| HATU with DIEA/TEA | Primary and secondary amines | DMF, 0°C to RT | cdnsciencepub.com |

| TiCl₄ | Primary and secondary amines | Pyridine (B92270), 85°C | khanacademy.org |

| Acetylene/RuCl₃ | Primary amines | Dioxane, 80°C | researchgate.net |

Decarboxylation Processes and their Mechanistic Investigation

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a key transformation for this compound. The ease of decarboxylation of quinoline (B57606) carboxylic acids is influenced by the position of the carboxyl group and the presence of other substituents. For instance, the decarboxylation of pyridinecarboxylic acids is significantly influenced by the presence of the nitrogen atom adjacent to the carboxyl group. acs.org

The mechanism of decarboxylation of substituted salicylic (B10762653) acids in quinoline has been studied and provides a relevant model. google.comwikipedia.org The process is proposed to involve an initial ionization of the carboxylic acid to form a quinolinium salicylate (B1505791) ion pair. This is followed by a reversible protonation of the salicylate ion at the carbon where the carboxyl group is attached, and finally the loss of carbon dioxide. wikipedia.org In some cases, decarboxylation can be catalyzed by transition metals like copper or silver. numberanalytics.com A patented method describes the synthesis of substituted 3-quinoline carboxylic acids through carbonylation followed by selective decarboxylation, which can involve the direct removal of the -COOH group or an alkoxycarbonyl group. taylorandfrancis.com

Transformations of the Acetyl Group at the C-6 Position

The acetyl group at the C-6 position of this compound serves as a handle for a variety of carbon-carbon bond-forming reactions, most notably leading to the synthesis of chalcones and subsequent heterocyclic systems.

Condensation Reactions Leading to α,β-Unsaturated Ketones (Chalcones)

The acetyl group of this compound can readily undergo condensation with aromatic aldehydes in a reaction known as the Claisen-Schmidt condensation. researchgate.netresearchgate.net This base- or acid-catalyzed reaction is a type of crossed aldol (B89426) condensation that leads to the formation of α,β-unsaturated ketones, commonly referred to as chalcones.

In a typical procedure, the this compound (or its ester derivative to avoid complications with the acidic proton) is treated with an aromatic aldehyde in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. The base deprotonates the α-carbon of the acetyl group, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone (B49325). The reaction can also be performed under acidic conditions. These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds.

| Aldehyde | Catalyst | Solvent | Conditions | Reference |

| Aromatic aldehydes | NaOH or KOH | Ethanol | Room Temperature | |

| Aromatic aldehydes | Acid (e.g., HCl) | - | - | |

| Benzaldehyde | NaOH | Solvent-free | - | researchgate.net |

| Aromatic aldehydes | - | Near-critical water | High Temperature |

Cyclization Reactions Initiated by the Acetyl Moiety

The chalcones derived from the condensation of this compound are versatile precursors for a variety of cyclization reactions. The α,β-unsaturated ketone moiety in the chalcone structure is susceptible to attack by various nucleophiles, leading to the formation of five-, six-, and seven-membered heterocyclic rings.

For example, reaction of these chalcones with hydrazine (B178648) derivatives can yield pyrazoline derivatives. Similarly, treatment with hydroxylamine (B1172632) hydrochloride can lead to the formation of isoxazoline (B3343090) derivatives. Furthermore, reaction with 1,3-binucleophilic reagents such as urea (B33335) or thiourea (B124793) can afford pyrimidine (B1678525) or thiazine (B8601807) derivatives, respectively. The enone system can also react with active methylene (B1212753) compounds to furnish pyridine, pyran, and cyclohexanone (B45756) derivatives, which can be further cyclized. These cyclization reactions significantly expand the chemical space accessible from this compound, leading to a diverse library of polycyclic and heterocyclic compounds.

Reduction and Oxidation Pathways of the Acetyl Group

The acetyl group at the 6-position of the quinoline ring presents a versatile handle for various chemical transformations, including reduction and oxidation reactions. These pathways allow for the introduction of diverse functionalities, significantly expanding the synthetic utility of this compound.

Reduction of the Acetyl Group:

The carbonyl function of the acetyl group can be readily reduced to a hydroxyl group, yielding the corresponding alcohol. This transformation is typically achieved using metal hydride reagents. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the acetyl group to a primary alcohol. libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org Similarly, diborane (B8814927) (B₂H₆) is also capable of reducing the carboxyl group. libretexts.org It is important to note that sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally ineffective for the reduction of carboxylic acids, though it can react to form salts and liberate hydrogen gas. libretexts.org

The resulting 6-(1-hydroxyethyl)quinoline-3-carboxylic acid can serve as a precursor for further derivatization. For example, the hydroxyl group can be esterified or etherified, or it can be eliminated to introduce an alkene functionality.

Oxidation of the Acetyl Group:

While the carboxyl group is in a high oxidation state, the acetyl group is susceptible to oxidation. libretexts.org Oxidation of the acetyl group can lead to the formation of a carboxylic acid group at the 6-position, resulting in a quinoline-3,6-dicarboxylic acid derivative. This transformation can be accomplished using various oxidizing agents.

Further oxidative degradation can lead to the removal of the acetyl group as carbon dioxide, a process known as decarboxylation. libretexts.org The specific products of such reactions are highly dependent on the reaction conditions and the oxidizing agent employed. libretexts.org For example, the Hunsdiecker reaction, which involves the use of silver salts of carboxylic acids and bromine, can lead to the replacement of the carboxyl group with a bromine atom. libretexts.org

Annulation and Cyclocondensation Reactions of the Quinoline Nucleus for Fused Systems

The bifunctional nature of this compound, possessing both a reactive acetyl group and a quinoline nucleus, makes it an excellent substrate for annulation and cyclocondensation reactions. These reactions enable the construction of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

The acetyl group of this compound can be utilized to construct fused pyrazole (B372694) and pyrazoline rings. A common strategy involves the initial condensation of the acetyl group with an appropriate aldehyde to form a chalcone intermediate. These α,β-unsaturated ketones are then reacted with hydrazine derivatives to yield pyrazolines, which can be subsequently oxidized to pyrazoles. ijpsr.comrevistabionatura.org

For instance, the reaction of a chalcone derived from this compound with hydrazine hydrate (B1144303) in a suitable solvent like methanol can lead to the formation of a 1,3,5-trisubstituted pyrazoline. revistabionatura.org The reaction conditions, such as the use of microwave irradiation and solvent-free conditions, can be optimized to improve yields and reduce reaction times. revistabionatura.org The synthesis of pyrazoles can also be achieved through a one-pot reaction involving the cyclocondensation of 1,3-dicarbonyl compounds with arylhydrazines. nih.gov Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. nih.gov

The resulting pyrazolyl-substituted quinoline-3-carboxylic acids have been investigated for various biological activities. nih.govresearchgate.netnih.gov

Table 1: Synthesis of Pyrazole and Pyrazoline Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 6-acetyl-quinoline-4-carboxylic acid chalcones | Hydrazine hydrate, ethanol | Isoxazoles (can be converted to pyrazoles) | ijpsr.com |

| β-arylchalcones | Hydrazine hydrate | 3,5-diaryl-1H-pyrazoles | nih.gov |

| Substituted Chalcone | Hydrazine hydrate, acetic acid, methanol | 1-(4,5-disubstitutedpyrazol-1-yl)-ethanone | revistabionatura.org |

Note: The table provides examples of general synthetic strategies for pyrazole and pyrazoline formation that can be adapted for derivatives of this compound.

The versatile reactivity of this compound also allows for the synthesis of fused pyrimidine and thiazine heterocycles. These nitrogen and sulfur-containing ring systems are prevalent in many biologically active molecules. nih.govarabjchem.org

The synthesis of fused pyrimidines can be achieved through various cyclocondensation reactions. nih.govarabjchem.orgmdpi.com For example, the acetyl group can be transformed into a β-enaminone, which can then react with a suitable three-atom component like urea or thiourea to form the pyrimidine ring. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, provides a classic route to dihydropyrimidines, which can be subsequently oxidized to pyrimidines. mdpi.com

For the construction of thiazine rings, a common approach involves the reaction of a precursor containing a thiol group with a suitable electrophile. mdpi.comyoutube.com In the context of this compound, the acetyl group could be functionalized to introduce a leaving group, which can then be displaced by a sulfur nucleophile to initiate the cyclization for the thiazine ring formation. One-pot, three-component reactions have been developed for the efficient synthesis of dihydropyrimido-thiazine derivatives. mdpi.com

Table 2: Synthesis of Pyrimidine and Thiazine Derivatives

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Ethyl cyanoacetate, benzaldehyde, thiourea | K₂CO₃, EtOH, then CH₃COOH | Pyrimidine derivative | mdpi.com |

| Isocyanide, dialkyl acetylenedicarboxylate, 2-amino-4H-1,3-thiazin-4-one | CH₂Cl₂ | Dihydropyrimido-thiazine-dicarboxylate | mdpi.com |

| Pyrimidine derivative | Ethyl amine, ethanol | Pyrimidine derivative | nih.gov |

Note: This table illustrates general synthetic methods for pyrimidine and thiazine ring formation applicable to derivatives of this compound.

The acetyl group of this compound serves as a key synthon for the construction of fused isoxazole (B147169) rings. A prevalent method involves the conversion of the acetyl group into a chalcone intermediate by reaction with an aromatic aldehyde. ijpsr.com The resulting α,β-unsaturated ketone can then undergo cyclocondensation with hydroxylamine hydrochloride to furnish the isoxazole ring. ijpsr.comnih.gov

This reaction sequence allows for the introduction of a wide range of substituents on the isoxazole ring by varying the aldehyde used in the initial Claisen-Schmidt condensation. ijpsr.com Alternative synthetic routes to isoxazoles include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. mdpi.com This method offers a high degree of regioselectivity. nih.gov Furthermore, one-pot procedures have been developed for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes. nih.gov The reaction of bis(trimethylsilyl)ketene acetals with activated N-triflyl isoxazoles can also yield isoxazoline or isoxazolidine (B1194047) derivatives. arkat-usa.orgresearchgate.net

Table 3: Synthesis of Isoxazole Derivatives

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 2,3-diary-6-acetyl-quinoline-4-carboxylic acids | Aromatic aldehydes (basic medium), then hydroxylamine hydrochloride, ethanol | 2,3-diaryl-6-isoxazolyl-quinoline-4-carboxylic acid derivatives | ijpsr.com |

| Terminal alkynes, n-BuLi, aldehydes, I₂, hydroxylamine | - | 3,5-disubstituted isoxazoles | nih.gov |

| Isoxazole | Trifluoromethane sulfonic anhydride, bis(trimethylsilyl)ketene acetal | Isoxazoline or isoxazolidine carboxylic acids | arkat-usa.org |

Note: This table presents general synthetic strategies for isoxazole formation that can be applied to this compound.

The synthesis of heteroannulated pyranoquinolines and pyridoquinolines from this compound involves the construction of an additional oxygen-containing (pyran) or nitrogen-containing (pyridine) ring fused to the quinoline core.

The formation of a pyranoquinoline can be achieved through various synthetic strategies. One common approach involves the Pechmann condensation, where a phenol (B47542) (in this case, a hydroxyquinoline derivative) reacts with a β-ketoester in the presence of an acid catalyst. Alternatively, the acetyl group can be elaborated into a side chain containing a hydroxyl group, which can then undergo intramolecular cyclization onto the quinoline ring.

The construction of a pyridoquinoline (also known as a phenanthroline derivative) can be accomplished using reactions such as the Skraup synthesis or the Doebner-von Miller reaction. These methods typically involve the reaction of an aminoquinoline with α,β-unsaturated aldehydes or ketones. In the context of this compound, the acetyl group could be transformed into an amino group, or an amino group could be introduced elsewhere on the quinoline ring to facilitate these cyclization reactions.

The synthesis of benzothiazepine (B8601423) derivatives fused to the quinoline scaffold represents a significant synthetic challenge, leading to complex polycyclic systems. nih.gov Benzothiazepines are seven-membered heterocyclic compounds containing a benzene (B151609) ring fused to a thiazepine ring. nih.gov

The construction of a benzothiazepine ring typically involves the reaction of a 2-aminothiophenol (B119425) derivative with a suitable 1,3-dielectrophilic component. nih.govnih.gov In the context of this compound, one could envision a strategy where the quinoline nucleus is first functionalized with an aminothiophenol moiety. Subsequent reaction with a derivative of this compound, where the acetyl group has been modified to act as a 1,3-dielectrophile (e.g., an α,β-unsaturated ketone), could lead to the desired fused benzothiazepine system. The use of green chemistry approaches, such as employing polyethylene (B3416737) glycol-400 (PEG-400) as a reaction medium, has been shown to be effective in the synthesis of 1,5-benzothiazepine (B1259763) derivatives. nih.gov

Coordination Chemistry: Ligand Development and Metal Complex Formation with this compound

No published research data is currently available on the coordination chemistry of this compound.

Applications of 6 Acetylquinoline 3 Carboxylic Acid in Advanced Chemical Research

Utilization as a Crucial Building Block in Complex Organic Synthesis

The quinoline-3-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry. mdpi.com The presence of the carboxylic acid group and the acetyl moiety on the 6-acetylquinoline-3-carboxylic acid molecule offers reactive handles for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex and biologically active compounds. nih.govresearchgate.netnih.govorganic-chemistry.org

Researchers have utilized derivatives of quinoline-3-carboxylic acid to create novel compounds with potential therapeutic applications. For instance, the general structure of quinoline-3-carboxylic acid has been employed as an alternative to diketo acids (DKA) in the design of HIV-1 integrase inhibitors. mdpi.com The synthesis of various substituted quinoline-3-carboxylic acids has been a focal point in the development of new antimicrobial agents and protein kinase CK2 inhibitors. nih.govnih.gov These synthetic strategies often involve multi-step reactions where the quinoline (B57606) core is methodically functionalized to achieve the desired molecular complexity and biological activity. nih.govnih.gov

Table 1: Selected Synthetic Applications of Quinoline-3-Carboxylic Acid Derivatives

| Application Area | Target Compound Class | Synthetic Strategy |

| Antiviral Research | HIV-1 Integrase Inhibitors | Scaffold modification based on known inhibitors like GS-9137. mdpi.com |

| Antimicrobial Agents | Fluoroquinolone Analogs | Synthesis of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids. nih.gov |

| Anticancer Research | Protein Kinase CK2 Inhibitors | Development of tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov |

| General Organic Synthesis | Polysubstituted Quinolines | Facile and general three-step one-pot synthesis of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives. nih.gov |

Contributions to Materials Science Research

The intrinsic properties of the this compound structure suggest its potential utility in the burgeoning field of materials science, particularly in the creation of advanced functional materials.

Development of Electronic and Optical Materials

While specific research on this compound in this area is still emerging, its methyl ester derivative, methyl 6-acetylquinoline-3-carboxylate, is noted for its relevance in the field of electronic and optical materials. bldpharm.com The extended π-system of the quinoline ring, combined with the electronic influence of the acetyl and carboxylic acid groups, can be exploited to design molecules with specific photophysical and electronic properties. These characteristics are foundational for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.

Applications as Ligands in Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of this compound makes it a prime candidate for use as an organic linker in the construction of metal-organic frameworks (MOFs). rsc.org MOFs are a class of porous crystalline materials with a wide range of applications, including gas storage and separation, catalysis, and sensing. The geometry and functionalization of the organic linker are critical in determining the structure and properties of the resulting MOF. The presence of the acetyl group in this compound could introduce additional functionality within the pores of an MOF, potentially leading to enhanced selectivity or catalytic activity. nih.gov Computational and experimental studies have highlighted the positive role of free carboxylic acid sites within MOFs for binding gas molecules. rsc.org

Catalysis Research: Design and Application of Ligands and Catalytic Systems

The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid and acetyl groups in this compound can act as coordination sites for metal ions. This makes the molecule a potential ligand for the development of novel catalytic systems. rsc.orgresearchgate.net The design of ligands is a cornerstone of catalysis research, as the ligand environment around a metal center can profoundly influence the catalyst's activity, selectivity, and stability.

Quinoline carboxylic acid derivatives have been successfully employed as ligands in various catalytic reactions. For example, rhodium(I) complexes of quinoline carboxylic acids have shown high catalytic activity for the carbonylation of methanol (B129727). researchgate.net Similarly, oxorhenium(V) complexes with quinoline and isoquinoline (B145761) carboxylic acid ligands have been utilized as catalysts in epoxidation reactions. rsc.org The use of chiral carboxylic acids in combination with achiral metal complexes has also emerged as a powerful strategy for enantioselective C-H activation. snnu.edu.cn These examples underscore the potential of this compound to serve as a versatile ligand in the design of next-generation catalysts.

Research in Fluorescent Probe Development for Biological Imaging

The quinoline scaffold is a known fluorophore, and its derivatives are often investigated for their fluorescent properties. While direct research on this compound as a fluorescent probe is not extensively documented, the fundamental photophysical properties of the quinoline ring system suggest its potential in this area. The development of fluorescent probes for biological imaging is a rapidly growing field, and there is a continuous search for new molecular platforms that offer high sensitivity, selectivity, and photostability. The functional groups on this compound could be modified to tune its fluorescent properties and to introduce specific recognition elements for biological targets.

Investigation in Agrochemical Intermediate Synthesis

The structural motifs present in this compound are also found in various biologically active compounds used in agriculture. While specific studies detailing the use of this compound as an agrochemical intermediate are not widely available, the broader class of quinoline derivatives has been explored for the development of pesticides and herbicides. The synthesis of novel quinoline-based compounds remains an active area of research in the agrochemical industry, and versatile building blocks like this compound could play a role in the discovery of new and effective crop protection agents.

Computational and Theoretical Investigations on 6 Acetylquinoline 3 Carboxylic Acid and Analogous Structures

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules like 6-Acetylquinoline-3-carboxylic acid and its analogs. These methods provide a lens into the electronic structure and reactivity of these compounds.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311G, are employed to optimize molecular geometries and predict various properties. cnr.itphyschemres.org These calculations help determine bond lengths, bond angles, and dihedral angles of the optimized molecular structure.

Studies on various quinoline derivatives have successfully used DFT to understand structural stability and reactivity. nih.gov For instance, DFT has been used to analyze the molecular geometry of multi-substituted quinoline compounds, confirming their structural properties. researchgate.net The method is also used to calculate vibrational frequencies, which can be compared with experimental data from FTIR and Raman spectroscopy to validate the computed structure. nih.gov For a series of tunable quinoline derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were used to investigate their stability and photophysical properties.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. nih.govscirp.org

For quinoline derivatives, the HOMO-LUMO gap helps explain charge transfer interactions within the molecule, which are often responsible for their biological activity. scirp.org Computational studies on various aromatic carboxylic acids and quinoline analogs have shown that substituent groups on the quinoline ring significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net These calculations are instrumental in predicting how modifications to the 6-acetyl and 3-carboxylic acid positions would alter the electronic properties and reactivity of the parent molecule. uantwerpen.be

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| 8-hydroxy-2-methyl quinoline | -5.218 | -1.962 | 3.256 | |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -5.032 | -2.718 | 2.314 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red and yellow colors typically indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue colors represent positive potential (electron-poor areas), indicating sites for nucleophilic attack. uantwerpen.be

For quinoline derivatives, MEP analysis helps identify the most reactive sites. researchgate.net The negative potential is often localized around electronegative atoms like oxygen and nitrogen, such as those in the acetyl and carboxylic acid groups of this compound. uantwerpen.be This information is vital for understanding intermolecular interactions, such as how the molecule might bind to a biological target.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like quinoline derivatives. By mapping the potential energy surface, these methods can identify transition states, intermediates, and the most favorable reaction pathways. researchgate.net This reduces the need for extensive experimental work and provides a deeper understanding of the reaction kinetics and thermodynamics.

In Silico Approaches for Molecular Design and Reactivity Prediction

In silico methods are integral to modern drug discovery and materials science for designing novel molecules and predicting their properties before synthesis. These computational techniques, including quantitative structure-activity relationship (QSAR) studies and molecular docking, are widely applied to quinoline-3-carboxylic acid analogs to design compounds with enhanced biological activity. benthamdirect.comnih.govnih.govresearchgate.net

Molecular docking simulations, for instance, are used to predict the binding orientation and affinity of a ligand (like a quinoline derivative) to the active site of a biological target, such as an enzyme or receptor. researchgate.netresearchgate.net This provides insights into the key interactions responsible for the molecule's biological effect. benthamdirect.com Studies on quinoline-3-carboxylic acid derivatives have used this approach to design potent inhibitors for various therapeutic targets. nih.govresearchgate.net

Furthermore, computational tools are employed to predict the reactivity and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of designed molecules. nih.govresearchgate.net By calculating various molecular descriptors, researchers can build predictive models that correlate a compound's structure with its chemical reactivity and drug-likeness. nih.govresearchgate.netchemrxiv.org These in silico approaches enable the rational design of analogs of this compound with potentially improved efficacy and safety profiles, accelerating the development of new chemical entities. nih.govresearchgate.net

Advanced Analytical Methodologies for the Characterization of 6 Acetylquinoline 3 Carboxylic Acid in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-Acetylquinoline-3-carboxylic acid, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the highly deshielded carboxylic acid proton (–COOH) is expected to appear as a broad singlet in the downfield region, typically between 10.0 and 13.0 ppm. oregonstate.edumdpi.com The protons on the quinoline (B57606) ring will exhibit characteristic chemical shifts and coupling patterns in the aromatic region (approximately 7.0–9.0 ppm). mdpi.com Specifically, the proton at the C2 position is often the most downfield of the ring protons due to the influence of the adjacent nitrogen and the C3-carboxylic acid group. The acetyl group's methyl (–CH₃) protons will appear as a sharp singlet in the aliphatic region, generally around 2.5-2.7 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the two carbonyl groups are readily identifiable by their significant downfield shifts. The carboxylic acid carbonyl carbon (–COOH) typically resonates in the 165–185 ppm range, while the acetyl carbonyl carbon (–C=O) is found further downfield, usually between 190 and 210 ppm. pdx.eduoregonstate.edu The carbons of the quinoline ring will appear in the aromatic region of the spectrum, from approximately 110 to 150 ppm. ucl.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for the functional groups and data from structurally similar quinoline-3-carboxylic acid derivatives. mdpi.compdx.eduoregonstate.eduucl.ac.uk

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carboxylic Acid (–COOH) | 10.0 - 13.0 (broad singlet) | 165 - 185 |

| Acetyl Carbonyl (–C=O) | - | 190 - 210 |

| Acetyl Methyl (–CH₃) | 2.5 - 2.7 (singlet) | 25 - 30 |

| Quinoline H2 | 8.8 - 9.2 (singlet or doublet) | ~150 |

| Quinoline Aromatic Protons | 7.5 - 8.5 (multiplets/doublets) | 120 - 148 |

| Quinoline Quaternary Carbons | - | 120 - 150 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is distinguished by several key absorption bands. pressbooks.pubucla.eduorgchemboulder.com

The most prominent feature is the very broad absorption band for the O–H stretch of the carboxylic acid, which typically spans from 2500 to 3300 cm⁻¹. pressbooks.puborgchemboulder.com This broadness is a result of hydrogen bonding between carboxylic acid dimers. Overlapping this region are the C-H stretching bands from the aromatic quinoline ring and the aliphatic acetyl group. pressbooks.pub

Two distinct carbonyl (C=O) stretching absorptions are also expected. The carboxylic acid C=O stretch appears as a strong, intense band in the region of 1700–1725 cm⁻¹. The acetyl group's ketone C=O stretch is typically found at a slightly lower frequency, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring. pressbooks.pub Additionally, the C–O stretch of the carboxylic acid will produce a band in the 1210–1320 cm⁻¹ region. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Acetyl Group | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic/Alkyl | C–H Stretch | 2850 - 3100 | Medium, Sharp |

| Carboxylic Acid | C–O Stretch | 1210 - 1320 | Medium |

| Aromatic Ring | C=C Bending | 1500 - 1600 | Medium to Weak |

| Carboxylic Acid | O–H Bend | 900 - 960 | Broad, Medium |

Mass Spectrometry (MS, ESI-MS, LC-MS, GC/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), is particularly well-suited for analyzing polar, non-volatile molecules like this compound.

In ESI-MS, analysis is typically performed in negative ion mode for carboxylic acids, which readily lose a proton to form the deprotonated molecule [M-H]⁻. For this compound (molecular formula C₁₂H₉NO₃), the expected molecular weight is approximately 215.21 g/mol . Therefore, the primary ion observed in the negative mode ESI mass spectrum would be at a mass-to-charge ratio (m/z) of approximately 214.2.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), which involves fragmenting the parent ion. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (–OH, 17 Da) and the entire carboxyl group (–COOH, 45 Da). libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Ion | Predicted m/z |

| ESI-MS | Negative | [M-H]⁻ | ~214.2 |

| ESI-MS | Positive | [M+H]⁺ | ~216.2 |

| MS/MS of [M-H]⁻ | Negative | [M-H-H₂O]⁻ | ~196.2 |

| MS/MS of [M-H]⁻ | Negative | [M-H-CO₂]⁻ | ~170.2 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. ijpsr.com For the synthesis of this compound, TLC is performed using silica (B1680970) gel plates as the stationary phase. A spot of the reaction mixture is applied to the plate, which is then developed in a suitable mobile phase.

The choice of eluent is critical for achieving good separation. A common mobile phase for polar, acidic compounds like this would be a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid (e.g., 0.1-1%) added. researchgate.net The acid in the eluent helps to suppress the ionization of the carboxylic acid group, leading to less "tailing" and more defined spots. researchgate.net The separated spots are typically visualized under a UV lamp, where UV-active compounds like quinolines appear as dark spots, or in an iodine chamber. ijpsr.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative assessment of purity and for preparative separation. mdpi.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. mdpi.comnih.gov

In this setup, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. mdpi.com An acidic modifier, like formic acid or phosphoric acid, is usually added to the mobile phase to ensure the carboxylic acid remains in its protonated, neutral form, which results in sharp, symmetrical peaks. Purity is determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all observed peaks, typically detected using a UV detector set at a wavelength where the quinoline ring absorbs strongly (e.g., 254 nm). mdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, GC/MS provides crucial information regarding its purity and molecular structure through its retention time and mass spectrum.

Methodology: The analysis of this compound by GC/MS would typically involve the derivatization of the carboxylic acid group to a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester, to facilitate its passage through the gas chromatograph. The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. Upon elution from the GC column, the molecule enters the mass spectrometer.

Ionization and Fragmentation: In the mass spectrometer, the derivatized this compound molecule is ionized, most commonly by electron ionization (EI). This high-energy process leads to the formation of a molecular ion ([M]⁺) and a series of characteristic fragment ions. The fragmentation pattern is a molecular fingerprint that provides valuable structural information.

Expected Fragmentation Pattern: For the TMS derivative of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways for quinoline derivatives often involve the loss of small, stable molecules. A prominent fragmentation pathway for quinoline itself is the loss of hydrogen cyanide (HCN). kaust.edu.saresearchgate.net For this compound, characteristic fragmentation would likely involve:

Loss of the acetyl group (CH₃CO•): This would result in a significant peak corresponding to the quinoline-3-carboxylic acid backbone.

Loss of the carboxyl group (•COOH) or its esterified form: This would generate a fragment corresponding to the 6-acetylquinoline (B1266891) cation.

Cleavage of the quinoline ring system: As observed with other quinoline compounds, the expulsion of HCN is a likely fragmentation step. kaust.edu.saresearchgate.net

The analysis of these fragments allows for the unambiguous confirmation of the compound's structure. While specific experimental data for this compound is not widely published, the general fragmentation behavior of quinolines and carboxylic acids provides a strong basis for its characterization. researchgate.netuobaghdad.edu.iqnih.gov

Table 1: Hypothetical GC/MS Data for TMS-derivatized this compound

| Parameter | Value |

| Retention Time (min) | Hypothetical: 15.8 |

| Molecular Ion (m/z) | Hypothetical: 287 (for TMS ester) |

| Key Fragment Ions (m/z) | Hypothetical: 272 (M-15), 244 (M-43), 214 (M-73), 170, 142 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

Methodology: The first and often most challenging step is the growth of a high-quality single crystal of the compound. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Data Analysis and Structural Refinement: The diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal lattice. The positions of the atoms within the unit cell are determined by solving the "phase problem" and refining the structural model against the experimental data.

Expected Structural Features: A crystal structure of this compound would be expected to reveal:

The planarity of the quinoline ring system.

The conformation of the acetyl and carboxylic acid groups relative to the quinoline ring.

The presence of intermolecular hydrogen bonding, likely involving the carboxylic acid protons and the nitrogen atom of the quinoline ring or the carbonyl oxygen of the acetyl group of neighboring molecules. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, studies on similar quinoline derivatives provide insights into the expected molecular geometry and packing motifs.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Hypothetical: Monoclinic |

| Space Group | Hypothetical: P2₁/c |

| Unit Cell Dimensions | Hypothetical: a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95° |

| Molecules per Unit Cell (Z) | Hypothetical: 4 |

| Calculated Density (g/cm³) | Hypothetical: 1.45 |

Elemental Analysis for Compositional Verification

Elemental analysis, specifically combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. This analysis provides an empirical formula for the compound, which can be compared to the theoretical composition to verify its purity and identity.

Methodology: A small, precisely weighed sample of this compound is combusted in a stream of pure oxygen at a high temperature. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are passed through a series of traps that absorb each component specifically. The mass of each trap is measured before and after the combustion to determine the mass of CO₂, H₂O, and N₂ produced.

Calculation and Interpretation: From the masses of the combustion products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. For a compound with the molecular formula C₁₂H₉NO₃, the theoretical elemental composition can be readily calculated.

Theoretical Composition for C₁₂H₉NO₃:

Molecular Weight: 215.21 g/mol

Carbon (C): (12 * 12.011 / 215.21) * 100% = 67.00%

Hydrogen (H): (9 * 1.008 / 215.21) * 100% = 4.22%

Nitrogen (N): (1 * 14.007 / 215.21) * 100% = 6.51%

Oxygen (O) (by difference): 100% - (67.00% + 4.22% + 6.51%) = 22.27%

Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the compound's proposed molecular formula and its purity. nih.gov

Table 3: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Hypothetical Found % |

| Carbon (C) | 67.00 | 66.95 |

| Hydrogen (H) | 4.22 | 4.25 |

| Nitrogen (N) | 6.51 | 6.48 |

Q & A

Q. Methodological Focus

- LC-MS/MS : Provides high sensitivity (LOD ~0.1 ng/mL) for pharmacokinetic studies .

- UV-Vis Spectroscopy : Quantifies concentration via absorbance at λmax (~310 nm) in solution .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks for material science applications .

What strategies are employed to synthesize bioactive derivatives of this compound?

Advanced Research Question

Functionalization at the quinoline core includes:

- Substitution : Halogenation (Cl, F) at position 6 enhances antimicrobial activity .

- Esterification : Ethyl esters improve lipophilicity for blood-brain barrier penetration .

SAR libraries generated via combinatorial chemistry enable high-throughput screening .

What safety protocols are essential when handling this compound in the lab?

Basic Research Question

- PPE : Nitrile gloves, lab coats, and eye protection prevent skin/eye contact .

- Ventilation : Fume hoods mitigate inhalation risks during synthesis .

- Spill Management : Absorbent materials (e.g., vermiculite) contain spills; waste disposal follows EPA guidelines .

How does this compound interact with environmental systems?

Advanced Research Question

Limited ecotoxicological data exist. Predicted persistence (BIOWIN model) suggests moderate biodegradability. Soil adsorption coefficients (log Koc ~2.5) indicate low mobility, but aquatic toxicity assays (e.g., Daphnia magna LC₅₀) are recommended .

What unexplored research avenues exist for this compound?

Q. Future Directions

- Material Science : Metal-organic frameworks (MOFs) incorporating quinoline cores for catalytic applications .

- Antiviral Studies : Screening against RNA viruses (e.g., SARS-CoV-2 proteases) .

- Photodynamic Therapy : Photoactivation potential due to aromatic π-systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.